1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE
Overview
Description
1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common approach is:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrazolone Core: This involves the reaction of hydrazine with an appropriate β-diketone.
Introduction of the Trifluoromethyl Group: This step can be carried out using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling of the Benzothiazole and Pyrazolone Units: This can be done through a condensation reaction, often under acidic or basic conditions.
Addition of the Hydroxypropyl Group: This step involves the reaction of the intermediate with 3-hydroxypropylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways, such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB pathway, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(2-HYDROXYETHYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE
- **1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(4-HYDROXYBUTYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE
Uniqueness
1-(1,3-BENZOTHIAZOL-2-YL)-4-{(Z)-1-[(3-HYDROXYPROPYL)AMINO]PROPYLIDENE}-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and lipophilicity, while the hydroxypropyl group improves its solubility and bioavailability.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[C-ethyl-N-(3-hydroxypropyl)carbonimidoyl]-5-(trifluoromethyl)-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2S/c1-2-10(21-8-5-9-25)13-14(17(18,19)20)23-24(15(13)26)16-22-11-6-3-4-7-12(11)27-16/h3-4,6-7,23,25H,2,5,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSMMFXEYQQPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCCCO)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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